1-METHYL-5-{[4-(PHENYLSULFONYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-Methyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group, a carboxylic acid group, and a piperazine moiety linked to a phenylsulfonyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-METHYL-5-{[4-(PHENYLSULFONYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the piperazine and phenylsulfonyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetic acid, and dimethyl sulfoxide (DMSO), as well as catalysts such as palladium and copper.
Scientific Research Applications
1-Methyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[4-(PHENYLSULFONYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes such as succinate dehydrogenase, which is involved in the mitochondrial respiration chain . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
1-Methyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but lacks the piperazine and phenylsulfonyl groups.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound contains a difluoromethyl group instead of the piperazine moiety and is used as an intermediate in the synthesis of fungicides.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in various organic reactions, including the preparation of aminothiazoles and pyridine derivatives.
The uniqueness of 1-METHYL-5-{[4-(PHENYLSULFONYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-18-14(13(11-17-18)16(22)23)15(21)19-7-9-20(10-8-19)26(24,25)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJXJLAESVTGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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